molecular formula C19H16N2O3S B11364571 Methyl 3-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}benzoate

Methyl 3-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11364571
M. Wt: 352.4 g/mol
InChI Key: QULCNEOCMXBMNZ-UHFFFAOYSA-N
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Description

METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amidation: The thiazole derivative is then reacted with an appropriate amine to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-Phenyl-1,3-thiazole
  • 4-Methyl-2-phenyl-1,3-thiazole

Uniqueness

METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with an amide and ester functional group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 3-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C19H16N2O3S/c1-12-16(25-18(20-12)13-7-4-3-5-8-13)17(22)21-15-10-6-9-14(11-15)19(23)24-2/h3-11H,1-2H3,(H,21,22)

InChI Key

QULCNEOCMXBMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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